1-Methoxybicyclo[6.2.2]dodeca-4,9,11-triene
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Overview
Description
1-Methoxybicyclo[6.2.2]dodeca-4,9,11-triene is a chemical compound with the molecular formula C13H18O It is a bicyclic structure containing a methoxy group and three double bonds
Chemical Reactions Analysis
1-Methoxybicyclo[6.2.2]dodeca-4,9,11-triene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-Methoxybicyclo[6.2.2]dodeca-4,9,11-triene has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Its unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Methoxybicyclo[6.2.2]dodeca-4,9,11-triene involves its interaction with specific molecular targets and pathways.
Comparison with Similar Compounds
1-Methoxybicyclo[6.2.2]dodeca-4,9,11-triene can be compared with other similar compounds, such as:
- 2-Methoxybicyclo[4.2.2]deca-2,4,9-triene-7,7,8,8-tetracarbonitrile
- Bicyclo[6.2.2]dodeca-8,10,11-triene
These compounds share similar bicyclic structures but differ in their functional groups and specific applications The uniqueness of 1-Methoxybicyclo[62
Properties
CAS No. |
112752-08-6 |
---|---|
Molecular Formula |
C13H18O |
Molecular Weight |
190.28 g/mol |
IUPAC Name |
1-methoxybicyclo[6.2.2]dodeca-4,9,11-triene |
InChI |
InChI=1S/C13H18O/c1-14-13-9-5-3-2-4-6-12(7-10-13)8-11-13/h2-3,7-8,10-12H,4-6,9H2,1H3 |
InChI Key |
OOJXZDLCKODVOF-UHFFFAOYSA-N |
Canonical SMILES |
COC12CCC=CCCC(C=C1)C=C2 |
Origin of Product |
United States |
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